molecular formula C23H18Cl2N2O6 B4356514 2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate

2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate

Cat. No.: B4356514
M. Wt: 489.3 g/mol
InChI Key: MXTKNXNCODWRFF-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate is a complex organic compound that features both chlorobenzoyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Amidation: The 4-chlorobenzoyl chloride is then reacted with 3-hydroxy-1-(4-nitrophenyl)propylamine to form the desired amide intermediate.

    Esterification: Finally, the intermediate is esterified with 4-chlorobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group may interact with active sites of enzymes, inhibiting their function. The chlorobenzoyl group can enhance the compound’s binding affinity to certain proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-methylphenyl)propyl 4-chlorobenzoate
  • 2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-aminophenyl)propyl 4-chlorobenzoate
  • 2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-fluorophenyl)propyl 4-chlorobenzoate

Uniqueness

The presence of both chlorobenzoyl and nitrophenyl groups in 2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

[2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O6/c24-17-7-1-15(2-8-17)22(29)26-20(13-28)21(14-5-11-19(12-6-14)27(31)32)33-23(30)16-3-9-18(25)10-4-16/h1-12,20-21,28H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTKNXNCODWRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate
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2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate
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2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate
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2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate
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2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate
Reactant of Route 6
2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate

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